Ethyl 5-amino-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group and a piperidine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 2,4-dioxo-4-phenylbutanoate derivatives with hydrazine derivatives under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently cyclizes to form the pyrazole ring. The final product is obtained after purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazoles, which can be further utilized in various applications .
Scientific Research Applications
Ethyl 5-amino-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a potential candidate for drug development.
Medicine: It has been investigated for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activity.
1H-Pyrazolo[3,4-b]pyridines: Known for their biomedical applications and structural similarity.
Uniqueness: Ethyl 5-amino-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a piperidine moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H18N4O2 |
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Molecular Weight |
238.29 g/mol |
IUPAC Name |
ethyl 5-amino-1-piperidin-4-ylpyrazole-4-carboxylate |
InChI |
InChI=1S/C11H18N4O2/c1-2-17-11(16)9-7-14-15(10(9)12)8-3-5-13-6-4-8/h7-8,13H,2-6,12H2,1H3 |
InChI Key |
IGCHMUOKHHKGOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2CCNCC2)N |
Origin of Product |
United States |
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